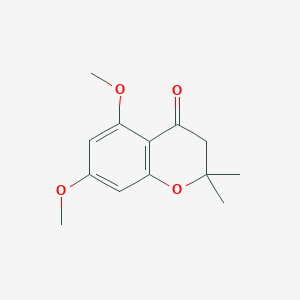

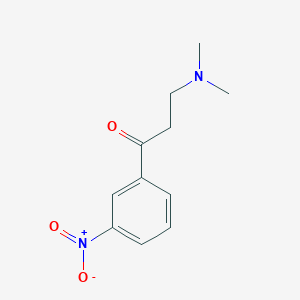

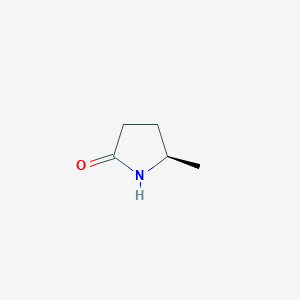

![molecular formula C14H19N3O B3116132 N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide CAS No. 214194-14-6](/img/structure/B3116132.png)

N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In this review, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products .

Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Wissenschaftliche Forschungsanwendungen

Antituberculosis Applications

Advent of Imidazo[1,2-a]pyridine-3-carboxamides Imidazo[1,2-a]pyridine-3-carboxamides exhibit substantial in vitro anti-tuberculosis activity against various tuberculosis strains, including multi- and extensive drug-resistant strains. A representative compound from this class demonstrated selective potency against these TB strains along with promising pharmacokinetics, making these compounds a drug-like and synthetically accessible class of anti-TB agents (Moraski et al., 2011).

Synthesis and Evaluation of Antituberculosis Activity Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives exhibited moderate to good antituberculosis activity in vitro. Particularly, compounds 5b, 5d, and 5e demonstrated the most activity with minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents (Jadhav et al., 2016).

Microbial Inhibition

Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridines A series of newly synthesized imidazo[1,2-a]pyridines demonstrated antibacterial, antifungal, and antimycobacterial activities against various microorganisms, including Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis H37Rv, indicating their potential as broad-spectrum antimicrobial agents (Cesur et al., 2010).

Chemical Synthesis and Modification

Pivalamide Hydrolysis The pivalamide group in various compounds, such as 2-pivalamido-3H-pyrimidin-4-ones, can be hydrolysed using Fe(NO3)(3) in MeOH at room temperature, offering a simple methodology for such modifications. This discovery is crucial for synthesizing amines from pivalamides, a key step in many chemical synthesis processes (Bavetsias et al., 2004).

Zukünftige Richtungen

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This Mini-Review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

Eigenschaften

IUPAC Name |

N-(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-9-10(2)17-8-6-7-11(12(17)15-9)16-13(18)14(3,4)5/h6-8H,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRUMDUOYBYQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)NC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

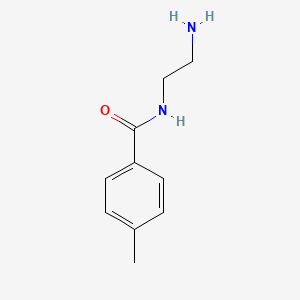

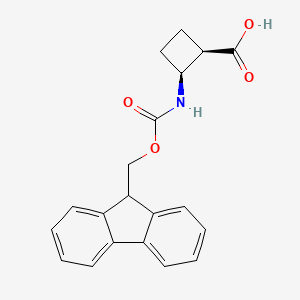

![[(1s,2r)-2-Aminocyclohexyl]methanol](/img/structure/B3116108.png)

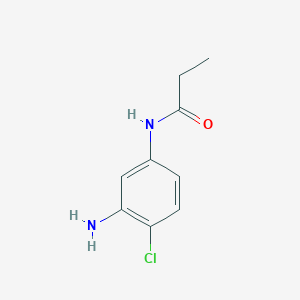

![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)](/img/structure/B3116125.png)

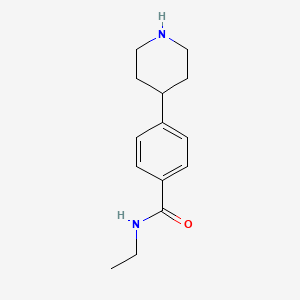

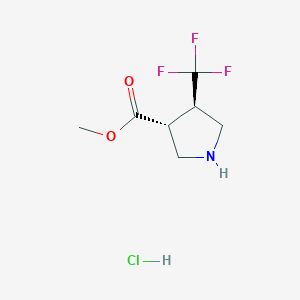

![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3116127.png)